7-Bromopyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromopyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazine typically involves multiple steps. One common method includes the following steps :
Synthesis of Intermediate I: Reacting tert-butyl carbazate with 2,5-dimethoxy tetrahydrofuran to form 1-Boc-1-aminopyrrole.
Formation of Intermediate II: Reacting Intermediate I with methanesulfonic acid isocyanate to produce 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Deamination: Deaminating Intermediate II under acidic conditions to obtain 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III).
Ring Closure Reaction: Reacting Intermediate III with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine (Intermediate IV).
Bromination: Reacting Intermediate IV with a brominating reagent to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, minimizing reaction steps, and ensuring high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromopyrrolo[2,1-f][1,2,4]triazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives of this compound.
Scientific Research Applications
Chemistry: 7-Bromopyrrolo[2,1-f][1,2,4]triazine is used as a building block in organic synthesis to create more complex molecules and heterocyclic compounds .
Biology and Medicine: It is used in the synthesis of nucleobase analogs and other bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromopyrrolo[1,2-f][1,2,4]triazin-4-amine
Comparison: 7-Bromopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific arrangement of nitrogen and bromine atoms within the triazine ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the bromine atom at the 7-position can influence the compound’s ability to participate in substitution reactions and its overall stability .
Properties
Molecular Formula |
C6H4BrN3 |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-5-3-8-4-9-10(5)6/h1-4H |
InChI Key |
NPWFMAGOPFZGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)Br |
Origin of Product |
United States |
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